Ganoderenic Acid A Ganoderenic Acid A 6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid is a natural product found in Ganoderma lucidum and Ganoderma applanatum with data available.
Brand Name: Vulcanchem
CAS No.: 100665-40-5
VCID: VC0528693
InChI: InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)
SMILES: CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Molecular Formula: C30H42O7
Molecular Weight: 514.6 g/mol

Ganoderenic Acid A

CAS No.: 100665-40-5

Cat. No.: VC0528693

Molecular Formula: C30H42O7

Molecular Weight: 514.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ganoderenic Acid A - 100665-40-5

Specification

CAS No. 100665-40-5
Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
IUPAC Name 6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid
Standard InChI InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)
Standard InChI Key OVUOUFPIPZJGME-UHFFFAOYSA-N
Isomeric SMILES CC(CC(=O)/C=C(/C)\C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
SMILES CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Canonical SMILES CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

GAA belongs to the lanostane triterpenoid family, characterized by a tetracyclic carbon skeleton with multiple oxygen-containing functional groups. Its structure includes a 3,11,23-trioxo-lanost-8-en-26-oic acid backbone with hydroxyl groups at positions 7β and 15α (Fig. 1) . Key physicochemical properties include:

PropertyValue
Molecular FormulaC30H44O7C_{30}H_{44}O_7
Molar Mass516.67 g/mol
Melting Point118–123°C
Boiling Point690.1 ± 55.0 °C (Predicted)
SolubilityChloroform, Methanol, DMSO
Specific Rotation ([α][\alpha])+146° (c 0.1002, CHCl₃)

GAA’s solubility in organic solvents and stability under low-temperature storage (-20°C) make it suitable for pharmaceutical formulations . Its acidic nature (pKa=4.78pK_a = 4.78) facilitates interactions with biological targets, such as enzymes and cell membranes.

Biosynthesis and Natural Sources

GAA is biosynthesized in Ganoderma species via the mevalonate (MVA) pathway, with key enzymes including squalene epoxidase (SE) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . Overexpression of SE and HMGR in G. lucidum enhances GAA production, confirming their regulatory roles in triterpenoid synthesis . Environmental stressors like heat shock (HS) upregulate phospholipase D (PLD)-mediated phosphatidic acid (PA) production, which activates mTOR signaling to promote sterol regulatory element-binding protein (SREBP)-driven GAA biosynthesis .

Pharmacological Activities

Anticancer Effects

GAA exhibits broad-spectrum anticancer activity by inducing apoptosis and modulating immune responses:

  • Breast Cancer: GAA inhibits MDA-MB-231 cell proliferation (IC₅₀ = 25 μM) by upregulating p53 and downregulating MDM2, destabilizing the MDM2-p53 interaction (KD=1.68μMK_D = 1.68 \mu M) .

  • Lung Cancer: In A549 and NCI-H460 cells, GAA suppresses the PI3K/Akt/mTOR pathway, inducing autophagy and apoptosis .

  • Lymphoma: GAA (20 mg/kg) prolongs survival in EL4 tumor-bearing mice by attenuating myeloid-derived suppressor cells (MDSCs) and enhancing CD8⁺ T-cell responses .

Hepatoprotective and Lipid-Modulating Effects

In hyperlipidemic mice, GAA (75 mg/kg/day) reduces hepatic lipid accumulation by 40% and serum triglycerides by 32% via:

  • Upregulating LDL receptor expression.

  • Enhancing fecal bile acid excretion (+58%) .

  • Modulating gut microbiota (e.g., increasing Bifidobacterium spp. and Akkermansia spp.) .

Anti-Inflammatory and Immunomodulatory Effects

GAA suppresses NF-κB signaling in LPS-stimulated microglia, reducing TNF-α (−64%), IL-1β (−57%), and IL-6 (−49%) . In cyclophosphamide-induced immunosuppressed models, GAA restores thymic index (+45%) and splenic lymphocyte proliferation (+38%) .

Mechanisms of Action

mTOR/SREBP Pathway Activation

Under heat stress, PLD-generated PA binds mTOR, triggering SREBP processing and subsequent GAA biosynthesis . This pathway links environmental stress to secondary metabolite production in fungi.

p53/MDM2 Interaction

GAA derivatives (e.g., compound A2) inhibit MDM2-p53 binding, stabilizing p53 to activate pro-apoptotic genes like Bax and Caspase-3 .

Gut Microbiota Modulation

GAA increases short-chain fatty acid (SCFA) producers (e.g., Lactobacillus), which enhance intestinal barrier integrity and reduce systemic inflammation .

Pharmacokinetics and Metabolism

GAA undergoes extensive phase I/II metabolism in rats (Fig. 2):

  • Phase I: Reduction (e.g., ganoderic acid C2), oxidation, and hydroxylation at C-12, C-20, and C-28 .

  • Phase II: Glucuronidation (e.g., GAA-7-O-glucuronide) and sulfation .
    CYP3A4 is the primary enzyme responsible for GAA metabolism, with a hepatic clearance of 12.3 mL/min/kg .

Clinical Applications and Current Research

Preclinical Studies

  • Obesity: GAA (40 mg/kg) reduces high-fat diet-induced weight gain (−28%) and improves insulin sensitivity (+35%) .

  • Liver Injury: GAA ameliorates alcoholic liver injury by suppressing CYP2E1-mediated oxidative stress .

Challenges and Future Directions

Bioavailability Limitations

GAA’s poor aqueous solubility and first-pass metabolism limit oral bioavailability (∼12%). Novel formulations (e.g., liposomes, micelles) are under investigation .

Synergistic Therapies

Combining GAA with cisplatin enhances chemosensitivity in HepG2 cells by suppressing STAT3 signaling .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator